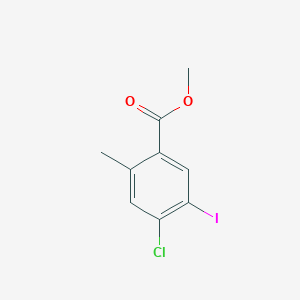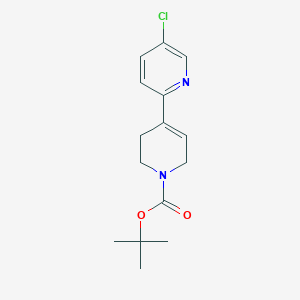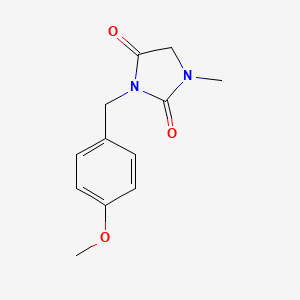
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione
Descripción general
Descripción
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione is a compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an imidazolidine-2,4-dione core
Mecanismo De Acción
Target of Action
Compounds with tert-butyldimethylsilyl (tbdms) groups are often used in synthetic chemistry as protecting groups for alcohols . They can also act as aldol donors and acceptors in the stereocontrolled production of erythrose .
Mode of Action
The tbdms group is known to protect reactive hydroxyl groups in complex molecules during synthesis . It can be removed under mild conditions when no longer needed .
Biochemical Pathways
Compounds with a tbdms group have been used in the synthesis of various bioactive molecules .
Result of Action
The presence of the tbdms group can influence the reactivity and stability of the molecule it is part of .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the TBDMS group can be affected by the presence of acids or bases . Furthermore, temperature and solvent can also influence the reactivity and stability of this compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The imidazolidine-2,4-dione core can be synthesized through the cyclization of appropriate diamines with phosgene or its derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor technology can facilitate the direct introduction of the TBDMS group into various organic compounds, making the process more sustainable and scalable .
Análisis De Reacciones Químicas
Types of Reactions
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The imidazolidine-2,4-dione core can be reduced to form corresponding amines.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles like fluoride ions (from tetra-n-butylammonium fluoride) can cleave the TBDMS group.
Major Products
The major products formed from these reactions include alcohols (from TBDMS cleavage), amines (from reduction), and various substituted derivatives (from nucleophilic substitution).
Aplicaciones Científicas De Investigación
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
4-(((Tert-butyldimethylsilyl)oxy)methyl)aniline: Similar in structure but with an aniline core.
5-(tert-Butyldimethylsilyloxy)-1-pentanol: Contains a pentanol backbone instead of an imidazolidine-2,4-dione core.
Uniqueness
5-(((Tert-butyldimethylsilyl)oxy)methyl)-5-phenylimidazolidine-2,4-dione is unique due to its combination of the TBDMS protecting group with the imidazolidine-2,4-dione core. This combination provides both steric protection and the potential for diverse chemical reactivity, making it valuable in synthetic and medicinal chemistry.
Propiedades
IUPAC Name |
5-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-phenylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3Si/c1-15(2,3)22(4,5)21-11-16(12-9-7-6-8-10-12)13(19)17-14(20)18-16/h6-10H,11H2,1-5H3,(H2,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLLPPAGTKNKLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1(C(=O)NC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Fluorobicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B3101717.png)


![Acetic acid, 2-oxo-2-[[(1R)-1-phenylethyl]amino]-, ethyl ester](/img/structure/B3101730.png)






![2,8-bis[5-bromo-4-(2-ethylhexyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B3101777.png)

![2-((1R,5S,6s)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B3101802.png)
![Bis(N,N'-dimethylpiperazine)tetra[copper(I) iodide]](/img/structure/B3101818.png)
